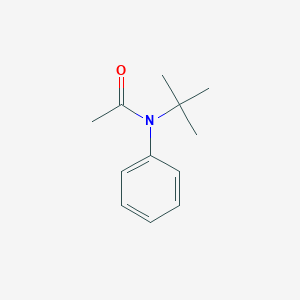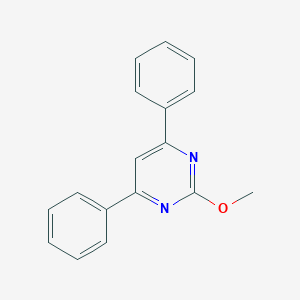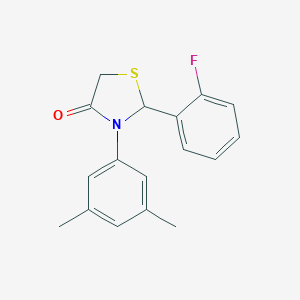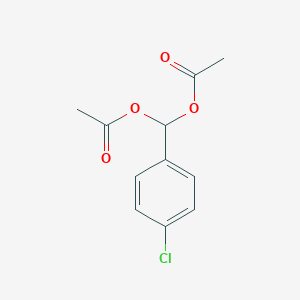![molecular formula C11H11ClN4OS B261612 N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide, also known as CBTA, is a compound that has been studied for its potential use in scientific research.
作用機序
The exact mechanism of action of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide may also act by inducing oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects:
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis. In neurological cells, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its broad range of potential applications. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have activity against a variety of cancer cells, bacteria, and fungi. Additionally, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have potential as a treatment for neurological disorders. One limitation of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its potential toxicity. N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have cytotoxic effects on some cells at high concentrations.
将来の方向性
There are many potential future directions for research on N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. One area of research could focus on improving the synthesis method to increase the yield and purity of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. Another area of research could focus on developing derivatives of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide with improved activity and reduced toxicity. Additionally, future research could investigate the potential use of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in combination with other drugs or therapies for cancer treatment or neurological disorders.
合成法
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by the addition of acetic anhydride. Other methods involve the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic anhydride. The purity of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be improved through recrystallization from ethanol.
科学的研究の応用
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been studied for its potential use in a variety of scientific research areas, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have activity against a variety of bacteria and fungi. In neurological research, N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide |
|---|---|
分子式 |
C11H11ClN4OS |
分子量 |
282.75 g/mol |
IUPAC名 |
N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
InChIキー |
DZMPPBXUUGHKDE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
正規SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)




![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)